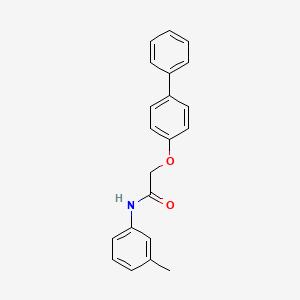

2-(4-biphenylyloxy)-N-(3-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reactions with specific reagents under controlled conditions. For example, a similar compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions, then recrystallized to obtain the pure product. This process highlights the importance of precise conditions and reagents in synthesizing complex molecules (Sharma et al., 2018).

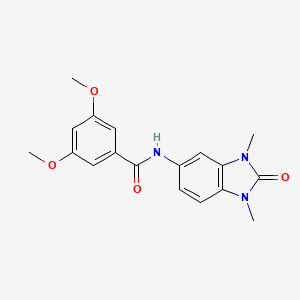

Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using techniques such as HNMR, LC-MS, and X-ray crystallography. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide exhibits an orthorhombic crystal system with specific unit cell parameters, indicating the importance of molecular geometry and intermolecular interactions in defining the crystalline form (Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving related compounds often showcase their reactivity and interaction with other molecules. The formation of complexes with solvents, influenced by factors such as temperature and the protophilic properties of the medium, is a critical aspect to consider (Krivoruchka et al., 2004).

Wissenschaftliche Forschungsanwendungen

Environmental Degradation and Water Treatment

Research has highlighted the use of novel materials and processes for the degradation of acetaminophen, a common pharmaceutical compound, which shares structural similarities with "2-(4-biphenylyloxy)-N-(3-methylphenyl)acetamide." Studies demonstrate the effectiveness of amorphous Co(OH)2 nanocages in degrading acetaminophen through peroxymonosulfate activation, offering insights into the removal of similar compounds from water sources (Qi et al., 2020). Additionally, graphene/titanium dioxide nanotubes have shown high efficiency in photocatalytic degradation of acetaminophen, suggesting potential applications for related compounds (Tao et al., 2015).

Molecular Structure and Antioxidant Properties

The synthesis and structural elucidation of compounds structurally related to "2-(4-biphenylyloxy)-N-(3-methylphenyl)acetamide" have been explored, revealing their potential as anticancer drugs through molecular docking analysis (Sharma et al., 2018). Furthermore, the antioxidant properties of similar compounds have been synthesized and evaluated, indicating significant antioxidant activity, which could imply related beneficial effects for "2-(4-biphenylyloxy)-N-(3-methylphenyl)acetamide" derivatives (Gopi & Dhanaraju, 2020).

Biochemical Effects and Mechanisms

Studies on the biochemical effects of acetaminophen have provided insights into the potential mechanisms and effects of structurally related compounds. For instance, the generation of reactive oxygen species and oxidative stress biomarkers have been observed in aquatic species exposed to acetaminophen, indicating the environmental impact and biochemical response mechanisms that could be relevant to "2-(4-biphenylyloxy)-N-(3-methylphenyl)acetamide" (Antunes et al., 2013).

Eigenschaften

IUPAC Name |

N-(3-methylphenyl)-2-(4-phenylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2/c1-16-6-5-9-19(14-16)22-21(23)15-24-20-12-10-18(11-13-20)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTRWRTVAXBDKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylphenyl)-2-(4-phenylphenoxy)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{[(2-fluorophenyl)amino]carbonyl}-1H-pyrazole-1-carboxylate](/img/structure/B5570971.png)

![6-{[4-(3-morpholin-4-yl-3-oxopropyl)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5570977.png)

![4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}morpholine](/img/structure/B5570981.png)

![N-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5571000.png)

![3-(1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B5571003.png)

![5-[(2-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5571012.png)

![5-methyl-4-{2-[3-(3-methylphenoxy)-1-azetidinyl]-2-oxoethyl}-2-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5571023.png)

![methyl [4-(2-amino-6-methylpyridin-3-yl)phenyl]carbamate](/img/structure/B5571048.png)

![methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B5571055.png)